

S1P1 vs S1P5 receptor selectivity of (r)-Ozanimod hcl compared to Siponimod

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Compound of Interest

Compound Name: (r)-Ozanimod hcl

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An Objective Comparison of (r)-Ozanimod HCl and Siponimod: S1P1 vs. S1P5 Receptor Selectivity

This guide provides a detailed comparison of the receptor selectivity profiles of **(r)-Ozanimod HCl** and Siponimod, focusing on their interactions with the sphingosine-1-phosphate (S1P) receptor subtypes 1 and 5. Both molecules are prominent S1P receptor modulators used in the treatment of multiple sclerosis.[1][2] Their therapeutic effects and side-effect profiles are largely dictated by their specific affinities and functional activities at different S1P receptor subtypes.[1][3] This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

(r)-Ozanimod HCl (hereafter referred to as Ozanimod) and Siponimod are selective modulators of S1P receptors, showing high affinity for the S1P1 and S1P5 subtypes.[2][4] While both drugs target the same receptor subtypes, they exhibit distinct selectivity profiles. Experimental data from functional assays indicate that Siponimod is more potent at both S1P1 and S1P5 receptors compared to Ozanimod. Ozanimod demonstrates a preference for the S1P1 receptor over the S1P5 receptor.[5][6] In contrast, Siponimod shows slightly higher potency for the S1P5 receptor over the S1P1 receptor.[7][8] These differences in potency and selectivity may contribute to their unique clinical characteristics.

Data Presentation: Quantitative Comparison

The functional potency of Ozanimod and Siponimod at human S1P1 and S1P5 receptors is typically determined through [³⁵S]GTPγS binding assays, which measure the activation of G-proteins following receptor stimulation.^{[7][9]} The half-maximal effective concentration (EC₅₀) is a key parameter derived from these experiments, with lower values indicating higher potency.

Compound	Receptor	EC ₅₀ (nM)	Data Source(s)
(r)-Ozanimod HCl	hS1P1	1.03	^[5]
hS1P5	8.6	^[5]	
Siponimod	hS1P1	≈0.46	^{[7][8]}
hS1P5	≈0.3	^{[7][8]}	

Binding affinity, represented by the inhibition constant (K_i), is often measured using competitive radioligand binding assays. While direct head-to-head K_i values from a single study are not fully available in the provided context, Ozanimod's binding affinity for the human S1P5 receptor has been reported with a K_i value of 2.0 nM.^[5] Both compounds are known to be high-affinity binders to both S1P1 and S1P5.^{[7][10]}

Experimental Protocols

The quantitative data presented above are derived from established in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches used to characterize S1P receptor modulators.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (K_i) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.^[11] A common protocol involves using [³H]-ozanimod as the radioligand.^{[10][12]}

Objective: To determine the binding affinity (K_i) of unlabeled Siponimod and Ozanimod at S1P1 and S1P5 receptors.

Materials:

- Cell membranes prepared from cells overexpressing human S1P1 or S1P5 receptors.
- Radioligand: [^3H]-ozanimod or [^{32}P]S1P.[13]
- Test compounds: Unlabeled Ozanimod, Siponimod.
- Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl_2 , 1 mM CaCl_2 , 0.5% fatty acid-free BSA, pH 7.5.[13]
- 96-well plates and filtration apparatus (e.g., glass fiber filters).[11][14]
- Scintillation counter.[14]

Procedure:

- Membrane Preparation: Cell membranes expressing the receptor of interest are thawed and diluted in the assay buffer to a final concentration of 1-2 μg of membrane protein per well. [13]
- Incubation: In a 96-well plate, the cell membranes (e.g., 150 μL) are incubated with various concentrations of the unlabeled test compound (e.g., 50 μL) for 30 minutes at room temperature.[13][14]
- Radioligand Addition: A fixed concentration of the radioligand (e.g., 50 μL of [^3H]-ozanimod) is added to each well to initiate the competitive binding reaction.[14]
- Equilibration: The plate is incubated for an additional 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[14]
- Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while unbound radioligand passes through.[11][14]
- Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[14]

- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[\[4\]](#)

[³⁵S]GTPyS Binding Assay

This is a functional assay that measures the agonist-induced activation of G-proteins, providing a measure of the compound's potency (EC₅₀) and efficacy.[\[9\]](#)[\[15\]](#)

Objective: To determine the functional potency (EC₅₀) of Ozanimod and Siponimod at S1P1 and S1P5 receptors.

Materials:

- Cell membranes prepared from cells overexpressing human S1P1 or S1P5 receptors.
- Radioligand: [³⁵S]GTPyS (a non-hydrolyzable GTP analog).[\[9\]](#)
- Test compounds: Ozanimod, Siponimod at various concentrations.
- Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and saponin.[\[15\]](#)
- GDP (Guanosine diphosphate).
- 96-well plates and filtration apparatus or Scintillation Proximity Assay (SPA) beads.[\[9\]](#)[\[16\]](#)

Procedure:

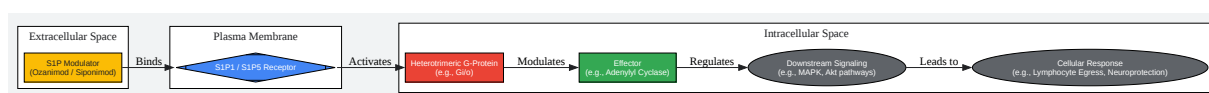
- **Membrane and Compound Incubation:** Receptor-expressing membranes are pre-incubated with varying concentrations of the test compound in a 96-well plate.[\[16\]](#)
- **Reaction Initiation:** The G-protein activation is initiated by adding a solution containing GDP and [³⁵S]GTPyS.[\[15\]](#)
- **Incubation:** The plate is incubated at a controlled temperature (e.g., 27-30°C) for 60-90 minutes with shaking to allow for the binding of [³⁵S]GTPyS to activated Gα subunits.[\[14\]](#)[\[16\]](#)

- Termination and Separation (Filtration Method): The reaction is stopped by rapid filtration through glass fiber filters. Unbound [^{35}S]GTPyS is washed away.[16]
- Quantification: The amount of [^{35}S]GTPyS bound to the G-proteins (and thus trapped on the filter) is quantified using a scintillation counter.[16]
- Data Analysis: The amount of bound [^{35}S]GTPyS is plotted against the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax (maximum effect) values.[9]

Mandatory Visualizations

S1P Receptor Signaling Pathway

S1P receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses.[17][18] Upon activation by an agonist like Ozanimod or Siponimod, S1P1 primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and modulation of downstream pathways such as PI3K/Akt and Ras/MAPK, which regulate cell survival, proliferation, and migration.[18] S1P5 also couples to G-proteins to regulate cellular functions, including the control of natural killer cell egress and oligodendrocyte protection.[19][20]



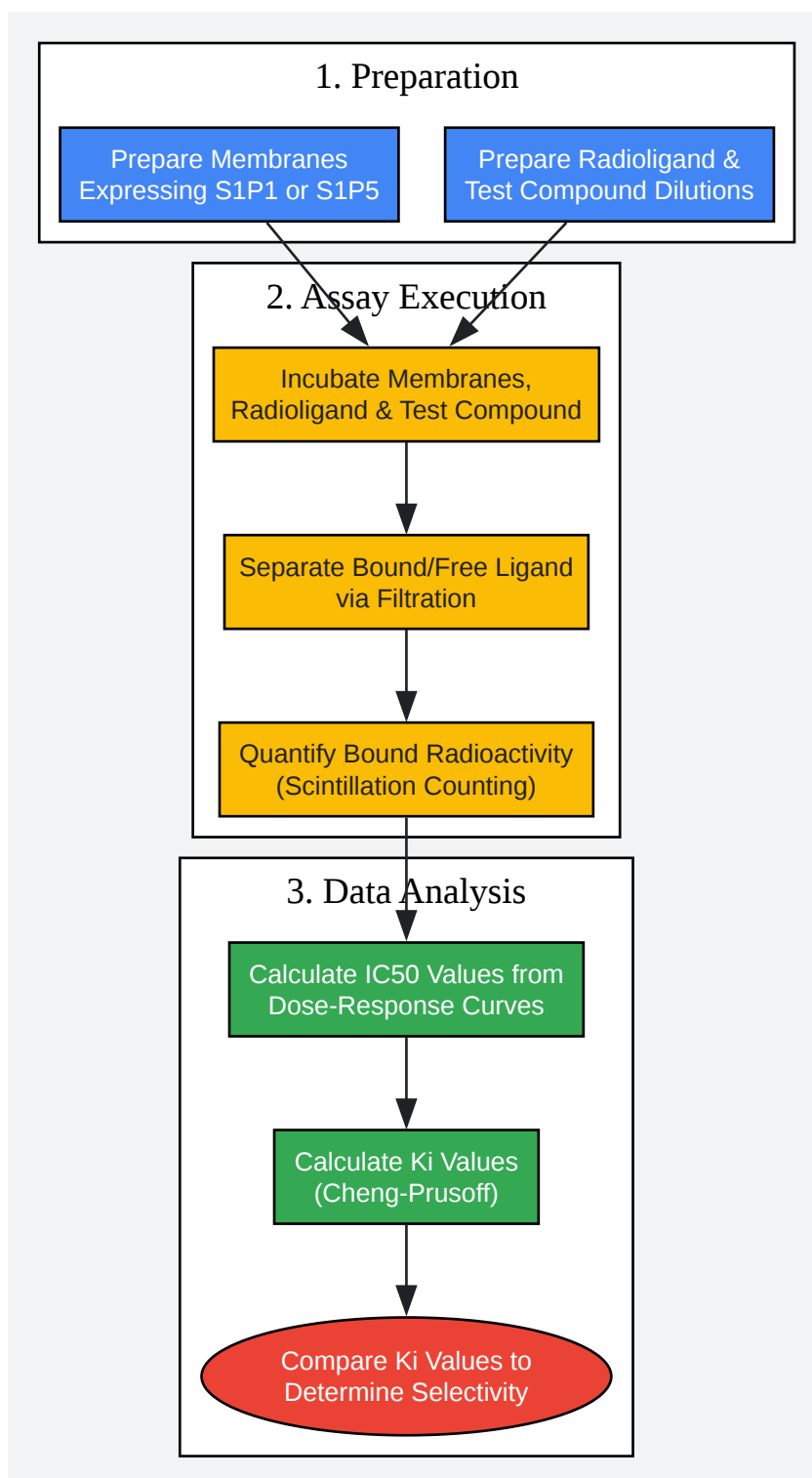
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Caption: Generalized S1P receptor signaling pathway.

Experimental Workflow for Receptor Selectivity

The determination of receptor selectivity involves a systematic process beginning with the preparation of cellular materials and culminating in detailed data analysis. The following

diagram illustrates a typical workflow for a competitive radioligand binding assay used to compare the binding affinities of different compounds.



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Caption: Workflow for competitive radioligand binding assay.

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